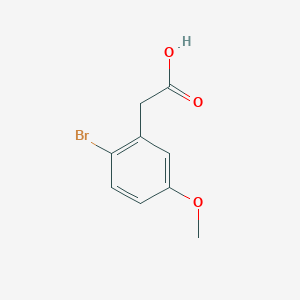

2-(2-Bromo-5-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXHAKGPISSIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442819 | |

| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86826-93-9 | |

| Record name | 2-(2-BROMO-5-METHOXYPHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-5-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 2 Bromo 5 Methoxyphenyl Acetic Acid

Direct Synthesis Approaches

Direct synthesis methods offer the most straightforward pathways to 2-(2-bromo-5-methoxyphenyl)acetic acid, typically involving the introduction of either the bromine or the acetic acid moiety in a single, regioselective step.

Regioselective Bromination of Methoxy-substituted Phenylacetic Acid Systems

The direct bromination of 3-methoxyphenylacetic acid is a primary route for the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the phenyl ring. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-director, while the acetic acid moiety (-CH₂COOH) is a deactivating, meta-director.

The methoxy group strongly directs electrophilic substitution to the positions ortho and para to it (positions 2, 4, and 6). The acetic acid group, being weakly deactivating, directs to the meta positions (positions 2 and 6 relative to the CH₂COOH group). The cumulative effect of these two groups favors bromination at the 2-position, which is ortho to the activating methoxy group and meta to the deactivating acetic acid group.

Common brominating agents for this transformation include bromine (Br₂) in a solvent like acetic acid, or N-bromosuccinimide (NBS). The use of NBS is often preferred due to its solid nature and milder reaction conditions, which can lead to higher selectivity and reduced formation of polybrominated byproducts. nih.gov Catalysts such as iron(III) bromide (FeBr₃) can be employed to polarize the bromine molecule, enhancing its electrophilicity.

A similar, well-documented procedure is the regioselective bromination of 4-methoxyphenylacetic acid, which yields 2-(3-bromo-4-methoxyphenyl)acetic acid in high yields (around 84%) when treated with bromine in acetic acid. nih.gov This analogous reaction underscores the feasibility and efficiency of direct bromination on methoxy-substituted phenylacetic acid systems.

Carboxylation Reactions of Brominated Methoxybenzene Precursors

An alternative direct approach involves the introduction of the acetic acid group onto a pre-brominated methoxybenzene framework. One plausible precursor for this strategy is 1-bromo-4-methoxy-2-methylbenzene. The synthesis of this precursor can be achieved through the bromination of 3-methylanisole.

Once 1-bromo-4-methoxy-2-methylbenzene is obtained, the methyl group can be converted to the carboxylic acid functionality. This can be achieved through a two-step process involving a benzylic bromination using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) to form 2-bromo-5-methoxybenzyl bromide, followed by a nucleophilic substitution with cyanide to yield 2-(2-bromo-5-methoxyphenyl)acetonitrile. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

Alternatively, a more direct carboxylation can be envisioned via a Grignard reaction. The formation of a Grignard reagent from a suitable di-brominated precursor, such as 1,2-dibromo-4-methoxybenzene, followed by reaction with carbon dioxide (CO₂), could potentially introduce the carboxylic acid group. However, the regioselectivity of the Grignard formation would be a critical factor to control in this approach.

Multi-Step Synthetic Pathways

Multi-step syntheses provide greater flexibility and control over the introduction of functional groups, often leading to higher purity of the final product.

Strategies Employing Protecting Group Chemistry

Protecting groups can be instrumental in achieving the desired regioselectivity during bromination, especially when multiple activated positions are present on the aromatic ring. For instance, in a synthetic route starting from 3-methoxyphenol, the phenolic hydroxyl group is more activating than the methoxy group. To prevent bromination at positions ortho and para to the hydroxyl group, it can be temporarily protected.

A common strategy is to convert the hydroxyl group into an ester, such as an acetate, which is less activating and sterically more demanding. researchgate.net With the hydroxyl group protected, the subsequent bromination will be directed primarily by the methoxy group to the desired 2-position. Following the bromination step, the protecting group can be readily removed by hydrolysis to regenerate the phenol, which can then be converted to the acetic acid side chain. This approach ensures that the bromine is introduced at the correct position before the elaboration of the acetic acid moiety.

Functional Group Interconversions on Aromatic Frameworks

Functional group interconversions offer versatile multi-step routes starting from more readily available precursors. Two notable pathways are the Willgerodt-Kindler reaction and the conversion of benzyl (B1604629) halides to nitriles followed by hydrolysis.

The Willgerodt-Kindler reaction allows for the synthesis of aryl-acetic acids from aryl methyl ketones. scispace.com In this case, the synthesis would commence with 2-bromo-5-methoxyacetophenone. This ketone can be reacted with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of the thioamide yields the target this compound. This method is particularly useful for converting an acetyl group into an acetic acid group at the end of a synthetic sequence.

Another robust and widely used multi-step pathway involves the conversion of a benzyl halide to the corresponding nitrile, which is then hydrolyzed to the carboxylic acid. The starting material for this route would be 2-bromo-5-methoxybenzyl bromide. This compound can be synthesized from 2-bromo-5-methoxytoluene via radical bromination of the methyl group. The resulting benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, in a nucleophilic substitution reaction to form 2-(2-bromo-5-methoxyphenyl)acetonitrile. The final step is the hydrolysis of the nitrile group under acidic or basic conditions to afford this compound.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters to maximize the yield and purity of the product. Key variables that are often fine-tuned include the choice of reagents, solvents, catalysts, reaction temperature, and reaction time.

For the direct bromination of 3-methoxyphenylacetic acid, a comparative study of different brominating agents and catalysts can lead to significant yield improvements. For instance, the use of N-bromosuccinimide (NBS) in place of liquid bromine can offer better handling and selectivity. The addition of a catalytic amount of a Lewis acid or a protic acid can also enhance the reaction rate and regioselectivity. The table below illustrates a hypothetical optimization study for the bromination of a substituted phenol, a reaction that shares mechanistic similarities with the bromination of 3-methoxyphenylacetic acid.

Table 1: Optimization of Bromination Conditions for a Phenolic Substrate

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | CH₂Cl₂ | 0 | 2 | 65 |

| 2 | Br₂ | Acetic Acid | 25 | 1 | 78 |

| 3 | NBS | CH₂Cl₂ | 25 | 4 | 72 |

| 4 | NBS | Acetonitrile (B52724) | 25 | 3 | 85 |

| 5 | NBS | Methanol (B129727) | 25 | 0.5 | 92 |

Data is illustrative and based on analogous reactions. researchgate.net

Table 2: Optimization of the Willgerodt-Kindler Reaction for Substituted Acetophenones

| Substrate (p-substituent) | Temperature (°C) | Sulfur (equiv.) | Morpholine (equiv.) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| -H | 130 | 2.5 | 2.5 | 6 | 90 |

| -OCH₃ | 130 | 2.5 | 2.5 | 4 | 95 |

| -Cl | 130 | 3.0 | 3.0 | 8 | 88 |

| -CH₃ | 130 | 2.5 | 2.5 | 5 | 92 |

Data adapted from a study on p-substituted acetophenones. scispace.com

Through careful selection of the synthetic strategy and meticulous optimization of the reaction conditions, this compound can be synthesized efficiently and in high purity, making it accessible for further applications.

Green Chemistry Principles in the Synthesis of Bromo-Methoxy Aryl Acids

The integration of green chemistry principles into the synthesis of bromo-methoxy aryl acids is crucial for minimizing environmental impact and enhancing laboratory safety. Traditional bromination methods often involve the use of hazardous elemental bromine, which is corrosive and generates hydrogen bromide as a toxic byproduct, leading to only 50% atom efficiency for the bromine. researchgate.net Modern approaches focus on developing safer and more sustainable alternatives.

Key green strategies applicable to the synthesis of compounds like this compound include:

Safer Brominating Agents: A significant advancement is the replacement of liquid bromine with less hazardous reagents. cambridgescholars.com One eco-friendly alternative involves a reagent prepared from a 2:1 mixture of bromide and bromate, which is generated from the alkaline intermediate of industrial bromine recovery processes. researchgate.netrsc.org This reagent, when acidified in situ, produces hypobromous acid (HOBr) as the active brominating species, allowing for the successful bromination of aromatic ethers under ambient conditions without a catalyst. researchgate.netrsc.org Other alternatives include N-Bromosuccinimide (NBS), which offers milder reaction conditions for various brominations. cambridgescholars.com An experiment developed for undergraduate laboratories utilizes sodium bromide (NaBr) and sodium perborate (B1237305) (SPB), which are inexpensive and stable compounds, for the greener bromination of aromatic compounds. digitellinc.com

Catalytic Systems and Greener Solvents: The use of carbocatalysts like graphene oxide (GO) represents a metal-free approach to halogenation. rsc.org In one protocol, GO catalyzes the bromination of active aromatics using potassium bromide as a safe halide source and oxone as a green oxidant, with methanol as the solvent. This system allows for high regioselectivity and catalyst recyclability. rsc.org

Waste Reduction and Atom Economy: The development of reagents that improve bromine atom efficiency is a core principle of green chemistry. The aforementioned bromide/bromate system, for instance, enhances atom economy compared to elemental bromine. rsc.org Furthermore, designing synthetic routes that reduce the number of steps, such as one-pot syntheses, minimizes the generation of intermediate waste and reduces the need for purification steps. inventivapharma.com The synthesis of acetic acid itself is also a target for greener methods, with research exploring routes like methanol hydrocarboxylation with CO2 and H2 to create more sustainable pathways for producing fundamental chemical building blocks. rsc.org

The following table summarizes some green bromination approaches applicable to aryl compounds.

| Brominating System | Substrate Type | Key Advantages |

| Bromide/Bromate (2:1) Reagent | Aromatic ethers, phenols, anilines | Avoids liquid bromine; uses industrial byproduct; high atom efficiency. researchgate.netrsc.org |

| Sodium Bromide (NaBr) / Sodium Perborate (SPB) | Arenes with electron-donating or -withdrawing groups | Inexpensive and stable reagents; avoids strong acids. digitellinc.com |

| Graphene Oxide (GO) / KBr / Oxone | Active aromatics | Metal-free catalysis; recyclable catalyst; safe halide source; greener solvent (methanol). rsc.org |

Scalability Considerations for Research Applications

When synthesizing compounds like this compound for research purposes, scalability is a critical factor. While initial discovery may involve milligram-scale synthesis, preclinical studies and further material science investigations often require gram-scale quantities or more. Several factors influence the ease and practicality of scaling up a synthetic route from the bench to meet these larger-scale research needs.

Key considerations for scalability include:

Availability and Cost of Starting Materials: The practicality of a synthesis on a larger scale is heavily dependent on the commercial availability and cost of the initial reactants. Syntheses that begin with readily available and inexpensive starting materials are generally more amenable to scale-up. For instance, methods for producing methoxyphenylacetic acid from inexpensive precursors like methyl phenoxide are attractive for industrial application. google.com

Simplicity and Robustness of the Reaction: A scalable reaction should be straightforward to perform, tolerant of minor fluctuations in reaction conditions, and consistently provide good yields. One-pot procedures or multi-step syntheses that avoid the isolation and purification of intermediates are highly desirable as they reduce handling, time, and potential for material loss. inventivapharma.com For example, a patent for preparing aryl acetic acids highlights a simplified process that avoids high pressures by using a mixture of water and alcohol as the reaction medium. google.com

Reaction Yield and Purification: High-yielding reactions are paramount for scalability to minimize waste and maximize the output of the desired product. The ease of purification is also a major factor; methods that yield a product pure enough for subsequent steps with simple filtration or crystallization are far superior to those requiring multi-step chromatographic purification, which can be time-consuming and solvent-intensive on a larger scale. Some syntheses of aryl carboxylic acids have been developed to allow for isolation by simple filtration. researchgate.net

Safety and Handling of Reagents: Reagents that are highly toxic, explosive, or require specialized handling equipment can present significant challenges and costs when scaling up. For instance, traditional methods for synthesizing phenylacetic acids that use highly toxic cyanides or produce hazardous byproducts like hydrogen sulfide (B99878) are less suitable for larger-scale work. google.com The choice of safer reagents, as discussed in the green chemistry section, directly impacts the scalability and safety of a process.

Process Optimization: Scaling up often requires re-optimization of reaction parameters such as temperature, concentration, and addition rates to manage heat transfer and ensure consistent results. A reported gram-scale synthesis of chiral α-aryl-α-fluoroketones demonstrates the feasibility of scaling up specialized reactions, yielding the product in high yield and enantioselectivity. acs.org Similarly, a practical scale-up for the synthesis of carboxylic acids using a solid acid carbocatalyst has been demonstrated at the 10-gram scale. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Bromo 5 Methoxyphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy identifies the number of chemically distinct protons, their electronic environments, and their proximity to other protons. The spectrum of 2-(2-bromo-5-methoxyphenyl)acetic acid is expected to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons, the methoxy (B1213986) (-OCH₃) protons, and the acidic proton of the carboxyl group.

The aromatic region is anticipated to show three signals for the three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the bromo, methoxy, and acetic acid substituents. The proton ortho to the methoxy group and meta to the bromo group is expected to appear as a doublet. The proton positioned between the bromo and acetic acid groups would likely be a doublet of doublets, and the proton ortho to the bromo group would also be a doublet.

The methylene protons adjacent to the aromatic ring and the carbonyl group are chemically equivalent and are expected to produce a singlet. Similarly, the three protons of the methoxy group are equivalent and should also yield a sharp singlet. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Data is based on theoretical predictions and may vary from experimental values.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C4-H) | 6.85 - 6.95 | Doublet of Doublets (dd) |

| Aromatic H (C6-H) | 7.05 - 7.15 | Doublet (d) |

| Aromatic H (C3-H) | 7.45 - 7.55 | Doublet (d) |

| Methylene (-CH₂) | 3.85 - 3.95 | Singlet (s) |

| Methoxy (-OCH₃) | 3.75 - 3.85 | Singlet (s) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) |

Note: Chemical shifts are referenced relative to tetramethylsilane (B1202638) (TMS).

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the carboxylic acid is the most deshielded and will appear furthest downfield. The six aromatic carbons will have chemical shifts in the typical aromatic range (110-160 ppm), with their exact positions influenced by the attached substituents. The carbon atom bonded to the bromine (C2) is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, while the carbon bonded to the methoxy group (C5) will be shifted significantly downfield. The methylene carbon and the methoxy carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Data is based on theoretical predictions and may vary from experimental values.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 175.0 - 178.0 |

| Aromatic (C5-O) | 158.0 - 160.0 |

| Aromatic (C1) | 135.0 - 137.0 |

| Aromatic (C3) | 132.0 - 134.0 |

| Aromatic (C6) | 118.0 - 120.0 |

| Aromatic (C4) | 115.0 - 117.0 |

| Aromatic (C2-Br) | 113.0 - 115.0 |

| Methoxy (-OCH₃) | 55.0 - 56.0 |

| Methylene (-CH₂) | 40.0 - 42.0 |

Note: Chemical shifts are referenced relative to tetramethylsilane (TMS).

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring. No correlations would be expected for the methylene, methoxy, or carboxylic acid protons as they are singlets with no adjacent protons to couple with.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For example, it would show a correlation between the methylene proton singlet and the methylene carbon signal, and between each aromatic proton and its attached aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular framework. Key expected correlations would include the methylene protons showing a correlation to the carbonyl carbon, as well as to the aromatic carbons C1, C2, and C6. The methoxy protons would show a correlation to the aromatic carbon C5. These long-range correlations provide definitive proof of the connectivity between the acetic acid side chain, the methoxy group, and the substituted benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

For this compound, the most characteristic absorption bands would be from the carboxylic acid and the substituted benzene ring. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp and intense absorption from the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. C-O stretching vibrations from the acid and the methoxy ether group would appear in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region, while the C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound (Data is based on theoretical predictions and may vary from experimental values.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Acid/Ether) | 1000 - 1320 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting shift in energy provides information about vibrational modes. While FT-IR is particularly sensitive to polar functional groups (like C=O), Raman is often more sensitive to non-polar, symmetric bonds and aromatic rings.

In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹, are expected to be prominent. The C=C stretching bands in the 1580-1610 cm⁻¹ range would also be strong. The C-Br stretch would also be Raman active. The C=O stretch is typically weaker in Raman than in IR, while the O-H stretch is often very weak and difficult to observe. The combination of FT-IR and Raman provides a more complete picture of the vibrational characteristics of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₉H₉BrO₃) is 243.97351 Da. uni.lu HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule ([M+H]⁺) at m/z 244.98079 or the deprotonated molecule ([M-H]⁻) at m/z 242.96623. uni.lu The presence of the bromine atom, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by approximately 2 Da. While specific experimental HRMS data for this compound are not widely reported in publicly available literature, theoretical values for various adducts have been predicted.

Table 1: Predicted HRMS Adducts for this compound uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 244.98079 |

| [M+Na]⁺ | 266.96273 |

| [M+NH₄]⁺ | 262.00733 |

| [M-H]⁻ | 242.96623 |

| [M]⁺ | 243.97296 |

Key expected fragmentation pathways include:

Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the cleavage of the bond next to the carbonyl group, resulting in the loss of the -COOH radical (a mass loss of 45 Da). libretexts.org

Benzylic Cleavage: The bond between the aromatic ring and the acetic acid side chain is susceptible to cleavage. This would lead to the formation of a stable bromomethoxybenzyl cation.

Bromine Isotopic Signature: All fragments containing the bromine atom will exhibit the characteristic M/M+2 isotopic pattern, confirming the presence of bromine in the fragment. psu.edu

Loss of Methoxy Group Fragments: Further fragmentation could involve the loss of a methyl radical (-CH₃, 15 Da) or formaldehyde (B43269) (-CH₂O, 30 Da) from the methoxy group.

Table 2: Expected Key Mass Fragments in GC-MS of this compound

| Fragmentation Event | Expected Fragment | Notes |

| Molecular Ion | [C₉H₉BrO₃]⁺ | Expected to show a prominent M/M+2 isotopic pattern. |

| Loss of Carboxyl | [C₈H₈BrO]⁺ | Loss of -COOH (45 Da). |

| Benzylic Cleavage | [C₇H₆BrO]⁺ | Formation of the bromomethoxybenzyl cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure, specifically the electronic transitions between molecular orbitals. The absorption spectrum of an aromatic compound like this compound is dominated by π → π* transitions within the benzene ring.

The substitution pattern on the aromatic ring—containing a bromine atom, a methoxy group, and an acetic acid group—influences the energy of these transitions and thus the position of the absorption maxima (λmax). The methoxy group, an auxochrome, typically causes a bathochromic (red) shift in the absorption bands of the benzene ring. While detailed experimental UV-Vis spectral data for this compound in various solvents are not available in the reviewed literature, analysis of similar substituted aromatic compounds suggests that characteristic absorption bands would be expected in the ultraviolet region.

Table 3: UV-Vis Spectroscopy Data

| Parameter | Value |

| λmax | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Solvent | Data not available |

X-ray Diffraction Analysis for Crystalline State Structure and Unit Cell Parameters

For this compound, a successful single-crystal X-ray diffraction analysis would reveal:

The crystal system (e.g., monoclinic, orthorhombic).

The space group.

The unit cell dimensions (a, b, c) and angles (α, β, γ).

The planarity of the phenyl ring and the orientation of the methoxy and acetic acid substituents relative to it.

Intermolecular interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules), which dictate the crystal packing.

Despite the power of this technique, publicly accessible crystallographic data for this compound has not been reported. While structural data for its isomers, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, have been published, this information cannot be extrapolated to the title compound due to the different substituent positions. nih.gov

Table 4: X-ray Diffraction Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Reactivity Profiles and Mechanistic Investigations of 2 2 Bromo 5 Methoxyphenyl Acetic Acid

Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring is a key site for modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is typical of an aryl bromide, influenced by the electronic effects of the other ring substituents.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in 2-(2-Bromo-5-methoxyphenyl)acetic acid is generally challenging. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the carboxylic acid group is meta to the bromine, and the methoxy (B1213986) group is electron-donating, which deactivates the ring towards nucleophilic attack.

However, under harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles, substitution might be induced. Alternatively, nucleophilic substitution can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. The use of a very strong base, such as sodium amide (NaNH₂), can promote the elimination of HBr to form a highly reactive benzyne, which is then attacked by a nucleophile. The position of the incoming nucleophile is dictated by the directing effects of the existing substituents.

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. wikipedia.orgmasterorganicchemistry.com These reactions are generally preferred over nucleophilic substitution due to their milder conditions and broader substrate scope.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com For this compound, this reaction would lead to the synthesis of various substituted biphenylacetic acid derivatives.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. masterorganicchemistry.comorganic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0). This is followed by migratory insertion of the alkene into the aryl-palladium bond, and a subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst. libretexts.org The reaction typically exhibits high trans selectivity.

Sonogashira Coupling: This reaction is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and a copper(I) salt. The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium complex after its oxidative addition to the aryl bromide. Reductive elimination then affords the arylated alkyne. wikipedia.org Copper-free Sonogashira protocols have also been developed. beilstein-journals.org

Below is a table summarizing typical conditions for these cross-coupling reactions with aryl bromides, which would be applicable to this compound.

| Reaction | Catalyst | Ligand (optional) | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, NaOH | Toluene, Dioxane, Water | 80-110 °C |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 °C |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |

| Sonogashira (Cu-free) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, SPhos | DBU, Cs₂CO₃ | THF, DMF | 50-100 °C |

This table presents generalized conditions. Optimal conditions for this compound may vary.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is another versatile functional handle, enabling a variety of transformations such as esterification, amidation, and reduction.

Esterification of this compound can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl) with removal of water to drive the equilibrium towards the ester product.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then reacts readily with an alcohol. Another common method involves the use of coupling agents or phase-transfer catalysis, which can be effective under milder conditions. acs.org For instance, esterification of phenylacetic acid with p-cresol (B1678582) has been demonstrated using metal cation-exchanged montmorillonite (B579905) nanoclay catalysts. nih.gov

Ester hydrolysis, the reverse reaction, can be accomplished under either acidic or basic (saponification) conditions to regenerate the carboxylic acid.

| Method | Reagents | Catalyst/Conditions | Description |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Conc. H₂SO₄ or HCl | Reversible reaction, often requires heating and removal of water. |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | The carboxylate salt acts as a nucleophile to displace the halide. |

| Phase-Transfer Catalysis | Alkyl Halide, NaOH | Phase-Transfer Catalyst (e.g., TBAB) | Useful for reactions between immiscible phases, allowing milder conditions. acs.org |

| Coupling Agent | Alcohol, Coupling Agent (e.g., DCC) | DMAP (catalyst) | Forms a reactive intermediate that is then attacked by the alcohol. |

This table provides examples of common esterification methods applicable to the target molecule.

The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. Standard peptide coupling reagents are widely used for this purpose. bachem.com

These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or a mixed anhydride, which then readily reacts with the amine to form the amide bond. This methodology is central to peptide synthesis but is broadly applicable to the formation of any amide bond. uni-kiel.deacs.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can improve reaction efficiency and suppress side reactions, particularly racemization if the amine or carboxylic acid is chiral. peptide.com

| Coupling Reagent | Abbreviation | Description |

| Dicyclohexylcarbodiimide | DCC | A common and cost-effective reagent, but the dicyclohexylurea byproduct can be difficult to remove. |

| N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC, but the diisopropylurea byproduct is more soluble, facilitating purification. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSCD | A water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct by aqueous extraction. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A highly efficient phosphonium-based reagent. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP, often used for sterically hindered couplings. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | A highly effective uronium-based reagent, often used with HOAt to minimize racemization. uni-kiel.de |

This table lists common peptide coupling reagents suitable for the amidation of this compound.

The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde.

Reduction to Alcohols: Strong reducing agents are required for the direct reduction of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, typically in an anhydrous ether solvent like THF. chemguide.co.uk Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another effective reagent that can selectively reduce carboxylic acids in the presence of some other functional groups like esters. commonorganicchemistry.com Recently, manganese(I)-catalyzed hydrosilylation has emerged as a method for reducing phenylacetic acids to their corresponding alcohols, and this method has been shown to tolerate aryl bromides. nih.gov This would yield 2-(2-Bromo-5-methoxyphenyl)ethanol.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. Direct reduction is challenging, and multi-step procedures are often employed. One common strategy involves first converting the carboxylic acid to a derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H). ncert.nic.in

| Transformation | Reagent | Typical Conditions | Product |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1) LiAlH₄, THF; 2) H₃O⁺ quench | 2-(2-Bromo-5-methoxyphenyl)ethanol |

| Reduction to Alcohol | Borane-THF complex (BH₃·THF) | 1) BH₃·THF; 2) H₃O⁺ quench | 2-(2-Bromo-5-methoxyphenyl)ethanol |

| Reduction to Alcohol | Manganese(I) Catalyzed Hydrosilylation | [MnBr(CO)₅], PhSiH₃, 2-MTHF, 80 °C | 2-(2-Bromo-5-methoxyphenyl)ethanol nih.gov |

| Reduction to Aldehyde | 1) SOCl₂ 2) LiAl(Ot-Bu)₃H | 1) Formation of acid chloride 2) Partial reduction | 2-(2-Bromo-5-methoxyphenyl)acetaldehyde |

This table outlines common methods for the reduction of the carboxylic acid moiety.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

A comprehensive search of scientific literature and patent databases did not yield specific examples or detailed research findings concerning electrophilic aromatic substitution reactions—such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions—performed directly on the phenyl ring of this compound.

The reactivity of the phenyl ring towards electrophiles is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The bromo (-Br) and carboxymethyl (-CH₂COOH) groups are deactivating groups, with the bromine being ortho, para-directing and the acetic acid moiety being meta-directing relative to its attachment point. The combination of these competing effects makes the prediction of regioselectivity complex, and empirical data, which is currently unavailable in the reviewed literature, would be necessary to determine the precise outcome of such reactions.

Cyclization Reactions and Formation of Heterocyclic Rings

The structure of this compound is well-suited for intramolecular cyclization to form heterocyclic ring systems, particularly benzofuran (B130515) derivatives. The carboxylic acid moiety can be converted into a more reactive acyl chloride, which can then undergo an intramolecular Friedel-Crafts acylation.

A notable example of this is the synthesis of 6-methoxybenzofuran-3(2H)-one, a key intermediate in the preparation of pharmacologically active compounds. In this process, this compound serves as the starting material for constructing the fused heterocyclic core. The transformation involves a two-step sequence where the bromine atom is first removed, and the resulting phenylacetic acid derivative undergoes cyclization.

However, a more direct pathway involves the cyclization of the acid itself. In a procedure detailed in patent literature, this compound is used to synthesize 6-methoxybenzofuran-3(2H)-one. The reaction proceeds by first converting the carboxylic acid to its corresponding acyl chloride, typically using a reagent like oxalyl chloride or thionyl chloride. This activated intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid catalyst such as aluminum chloride (AlCl₃), to form the five-membered ketone ring fused to the benzene (B151609) ring.

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | 1. Oxalyl chloride 2. Aluminum chloride (AlCl₃) | 6-Methoxybenzofuran-3(2H)-one | Intramolecular Friedel-Crafts Acylation |

This cyclization is a critical step in building more complex molecular architectures, demonstrating the utility of this compound as a precursor for heterocyclic synthesis.

Stereochemical Control in Reactions and Chiral Derivatization

This compound is an achiral molecule, as it does not possess a stereocenter. Research on stereochemical control or chiral derivatization would typically involve reactions at the α-carbon of the acetic acid side chain or the resolution of a racemic mixture if a chiral center were introduced.

Based on an extensive review of available scientific literature and patents, there are no specific, documented studies on the stereoselective functionalization or chiral derivatization of this compound. The primary documented application of this compound is as a building block for heterocyclic synthesis, a process that, in the reported instances, does not involve the creation or modification of a chiral center. Therefore, detailed research findings on stereochemical control in reactions involving this specific compound are not available.

Applications in Organic Synthesis As a Chemical Building Block

Precursor for the Synthesis of Complex Aromatic Compounds

There is limited specific information in the surveyed scientific literature detailing the use of 2-(2-Bromo-5-methoxyphenyl)acetic acid as a direct precursor for the synthesis of complex aromatic compounds. While phenylacetic acid derivatives are broadly utilized in this capacity, the specific reaction pathways and resulting complex aromatic structures originating from this particular bromo-methoxy substituted isomer are not well-documented in published research.

Intermediate in the Construction of Functionalized Phenolic and Anisolic Derivatives

The structure of this compound contains a methoxy (B1213986) group, characteristic of an anisolic derivative. In principle, chemical manipulation of the bromine atom and the acetic acid side chain could lead to a variety of functionalized anisolic compounds. Furthermore, demethylation of the methoxy group could provide access to corresponding phenolic derivatives. However, specific examples and established protocols for these transformations using this compound as the starting material are not readily found in the current body of scientific publications.

Role in the Elaboration of Diverse Heterocyclic Scaffolds

The functional groups present in this compound, namely the carboxylic acid and the aryl bromide, are frequently employed in the synthesis of heterocyclic systems. The carboxylic acid can be used in cyclization reactions to form lactones or can be converted to other functional groups such as amides, which can then participate in heterocycle formation. The aryl bromide is a handle for various cross-coupling reactions, which are instrumental in the synthesis of a wide array of heterocyclic scaffolds. Despite this potential, the role of this compound in the elaboration of diverse heterocyclic scaffolds has not been specifically detailed in the available literature.

Strategic Utility in the Synthesis of Research Compounds with Reported Biological Relevance

While the direct synthetic utility of this compound is not widely reported, related structures have been investigated for their biological relevance.

The conversion of this compound to its corresponding anilide or acetamide (B32628) derivatives is a chemically feasible transformation, typically involving the activation of the carboxylic acid followed by reaction with an appropriate amine. While N-(2-Bromo-5-methoxyphenyl)acetamide, a related acetamide, has been noted for its potential biological activities, the synthesis of this or other anilide and acetamide derivatives directly from this compound is not explicitly described in the reviewed literature.

The general class of substituted phenylacetic acids and their derivatives are of interest in medicinal chemistry for their potential to interact with biological targets such as enzymes and receptors. However, specific studies detailing the synthesis of compounds from this compound for the express purpose of molecular interaction studies, such as enzyme inhibition or receptor binding assays, are not prominently featured in the scientific literature.

Research into the synthesis of pyrrolopyridothiazepine derivatives, which are of interest for their potential as calcium channel antagonists, has been reported. achemblock.commdpi.com However, these syntheses utilize α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester, an isomer of the subject compound, as a key reagent. achemblock.commdpi.com There is no available evidence to suggest that this compound has been employed in the synthesis of this class of heterocyclic compounds.

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

While specific, documented examples of this compound being used in MCRs are not prevalent in dedicated studies, its chemical structure makes it an ideal candidate for participation in several classes of well-established MCRs, particularly isocyanide-based reactions. As a carboxylic acid, it can readily serve as the "acid component" in cornerstone MCRs such as the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR).

In a hypothetical Ugi-4CR, this compound could react with an aldehyde, an amine, and an isocyanide. The reaction would proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement to yield a complex α-acylamino amide product.

The key advantage of using this compound in such a reaction lies in the functional handles it introduces into the product:

The Carboxylic Acid Moiety: This functional group directly participates in the reaction to form the final amide linkage.

The Bromo- and Methoxy- Substituents: These groups are carried through the reaction unchanged and become part of the final molecular scaffold. The bromine atom is particularly valuable as it provides a reactive site for post-MCR modifications. The resulting MCR product can be further diversified through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide array of different chemical groups at the bromine position.

This "MCR/post-modification" strategy enables the rapid generation of libraries of complex and diverse molecules from a single, efficient multi-component reaction, built around the this compound core.

Table 2: Potential Role of this compound in a Ugi Four-Component Reaction

| Component | Example | Role in Reaction | Functionality Contributed to Product |

| Acid | This compound | Protonates the imine intermediate; acylates the α-adduct. | Provides the N-acyl group, incorporating the bromo- and methoxy-phenyl moiety. |

| Aldehyde | Formaldehyde (B43269) | Forms the central carbon backbone of the product. | Contributes the α-carbon of the resulting amino acid derivative. |

| Amine | Benzylamine | Forms an imine with the aldehyde. | Provides the nitrogen atom and a substituent for the final amide. |

| Isocyanide | tert-Butyl isocyanide | Acts as a nucleophile and undergoes α-addition. | Forms the C-terminal amide group of the final product. |

Computational Chemistry and Theoretical Studies of 2 2 Bromo 5 Methoxyphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for predicting a wide array of molecular properties. For a molecule like 2-(2-Bromo-5-methoxyphenyl)acetic acid, DFT calculations can reveal crucial details about its geometry, stability, and reactivity.

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. DFT calculations are employed to determine the most stable arrangement of atoms, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy configuration on the potential energy surface.

For this compound, a key aspect of its geometry is the relative orientation of the acetic acid side chain with respect to the substituted phenyl ring. Rotation around the single bonds allows the molecule to adopt various conformations. A thorough conformational analysis using DFT would identify the most stable conformers and the energy barriers between them. This information is critical as different conformers can exhibit distinct chemical and physical properties. While specific DFT studies on the conformational landscape of this compound are not readily found in the provided search results, studies on related substituted phenylacetic acids often reveal a preferred orientation where the carboxylic acid group is positioned away from the bulky substituents on the ring to minimize steric hindrance.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

Theoretical vibrational spectra for this compound would allow for a detailed assignment of the bands observed in experimental spectra. For instance, characteristic frequencies for the C=O stretch of the carboxylic acid, the C-Br stretch, and the various vibrations of the phenyl ring and methoxy (B1213986) group could be precisely identified. Such analyses have been successfully applied to other halogenated aromatic compounds, aiding in their structural characterization. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For this compound, FMO analysis would map the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group would significantly influence the energy levels and spatial distribution of the HOMO and LUMO. researchgate.netresearchgate.net

Furthermore, local reactivity can be predicted using concepts like Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, this analysis would pinpoint which atoms on the phenyl ring or the acetic acid moiety are most susceptible to reaction, providing valuable guidance for synthetic applications and understanding potential metabolic pathways.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, often in the presence of solvent molecules, to model its movements and conformational changes.

An MD simulation of this compound in an aqueous environment, for example, would reveal how the molecule interacts with water, how its conformation fluctuates, and the dynamics of its functional groups. This is particularly important for understanding how the molecule behaves in a biological context, such as its approach to a receptor binding site. While specific MD studies on this compound are not prevalent, the methodology is widely used to investigate the behavior of similar organic molecules in solution. frontiersin.org

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting various spectroscopic parameters. Beyond vibrational spectra, it is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation.

By calculating the magnetic shielding of each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the proposed structure and help in the assignment of complex spectra. Although experimental NMR data for related compounds are available beilstein-journals.orgnih.gov, specific computational predictions for the title compound are not detailed in the provided search results.

Below is a hypothetical data table illustrating the kind of results that would be generated from DFT calculations for this compound. Note: These values are for illustrative purposes and are not derived from actual calculations on the specified molecule.

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| C=O Vibrational Frequency | 1720 cm⁻¹ |

| C-Br Vibrational Frequency | 650 cm⁻¹ |

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. acs.orgimist.ma This method, typically used in conjunction with Density Functional Theory (DFT), effectively addresses the gauge-origin problem, which can affect the accuracy of magnetic property calculations. rsc.org

The process begins with the optimization of the molecule's three-dimensional geometry using a selected DFT functional and basis set. Following this, the GIAO method is applied to the optimized structure to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These absolute shielding values are then converted into chemical shifts (δ), which are the values observed in experimental NMR, by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (B1202638) (TMS). imist.ma

Table 1: Illustrative GIAO-Predicted ¹³C NMR Chemical Shifts for this compound Note: The following data is hypothetical and for illustrative purposes only, demonstrating the expected output of a GIAO-DFT calculation.

| Carbon Atom Assignment | Calculated Isotropic Shielding (ppm) | Calculated Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Carboxylic Acid) | 10.5 | 172.5 |

| CH₂ (Acetic Acid) | 145.2 | 37.8 |

| C-Br | 72.1 | 110.9 |

| C-OCH₃ | 25.3 | 157.7 |

| OCH₃ | 126.9 | 56.1 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the excited-state properties of molecules. mdpi.com It is particularly effective for predicting the electronic absorption spectra, commonly known as UV-Vis spectra. nih.gov This technique calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, which correspond to the wavelengths of light a molecule absorbs. researchgate.net

The TD-DFT calculation provides several key pieces of information: the excitation energies (which are converted to absorption wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption peaks), and the nature of the electronic transitions (i.e., which molecular orbitals are involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)). mdpi.comresearchgate.net These calculations can be performed in the gas phase or by incorporating a solvent model to more accurately reflect experimental conditions. nih.gov For this compound, a TD-DFT study would reveal its expected UV-Vis absorption profile, helping to understand its electronic structure and chromophores.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound Note: The following data is hypothetical and for illustrative purposes only, demonstrating the expected output of a TD-DFT calculation.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.152 | HOMO → LUMO (95%) |

| S₀ → S₂ | 240 | 0.089 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 215 | 0.210 | HOMO → LUMO+1 (75%) |

Collision Cross Section (CCS) Predictions

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It is measured using ion mobility-mass spectrometry (IM-MS) and provides an additional dimension of characterization for identifying compounds. nih.gov The CCS value is essentially the rotationally averaged area of interaction between an ion and a neutral buffer gas (typically nitrogen or helium). researchgate.net

Computational methods can predict the CCS of a molecule, which is invaluable for identifying unknown compounds in complex mixtures when authentic standards are unavailable. arxiv.org The most rigorous approach is the Trajectory Method (TM), where the trajectories of buffer gas molecules colliding with the ion are simulated to calculate the momentum transfer and derive the CCS value. nih.gov The prediction requires an accurate 3D structure of the ion. Recent studies have also highlighted that CCS values are strongly dependent on the molecule's polarizability, which accounts for both spatial size and dipole-dipole interactions with the buffer gas. researchgate.net

A theoretical CCS prediction for the [M-H]⁻ ion of this compound would yield a value in square angstroms (Ų). This predicted value could then be entered into a database and used to confidently identify the molecule in IM-MS analyses of complex biological or environmental samples.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. tandfonline.com These materials are critical for applications in optoelectronics, including optical switching and signal processing. scielo.org.mx Organic molecules with specific structural features, such as extended π-conjugation and intramolecular charge transfer (facilitated by electron-donating and electron-accepting groups), often exhibit significant NLO properties. scielo.org.mx

Computational chemistry, particularly DFT, is an essential tool for predicting the NLO response of molecules. tandfonline.comresearchgate.net Key parameters calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is of particular interest as it is a measure of the second-order NLO response. frontiersin.org A computational study on this compound would involve optimizing its geometry and then calculating these NLO parameters to assess its potential as an NLO material. The presence of the electron-donating methoxy group and the electron-withdrawing bromine atom on the phenyl ring could influence its NLO response.

Table 3: Illustrative DFT-Predicted NLO Properties for this compound Note: The following data is hypothetical and for illustrative purposes only, demonstrating the expected output of an NLO properties calculation.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.45 |

| Mean Polarizability (α) | 155.8 |

| First Hyperpolarizability (β_tot) | 280.2 |

Molecular Docking Studies (for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor). wikipedia.orgnumberanalytics.com It is a fundamental tool in structure-based drug design, used to understand binding mechanisms, predict binding affinity, and screen virtual libraries of compounds for potential therapeutic activity. azolifesciences.comnih.gov The process involves generating various poses of the ligand within the receptor's binding site and ranking them using a scoring function that estimates the strength of the interaction. nih.gov

While specific docking studies on this compound are not documented, research on related phenylacetic acid derivatives and brominated aromatic compounds provides insight into their potential biological interactions. jspae.comresearchgate.netnih.gov For instance, phenylacetic acid derivatives have been studied as potential inhibitors of enzymes like Pim kinase and urease, as well as for their ability to intercalate with DNA. researchgate.netjspae.com Brominated compounds have also been investigated as anticancer agents, with docking studies suggesting interactions with targets like metabolic enzymes or bromodomains. plos.orgresearchgate.net

A hypothetical docking study of this compound against a cancer-related protein, such as a cyclin-dependent kinase (CDK) or human epidermal growth factor receptor 2 (HER2), would involve preparing the 3D structures of both the ligand and the protein. nih.govmdpi.com The docking simulation would then predict the most stable binding pose and calculate a docking score, with a more negative score typically indicating a stronger predicted binding affinity. Analysis of the best pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with specific amino acid residues in the protein's active site. jocpr.com

Table 4: Representative Molecular Docking Results for Compounds Structurally Related to this compound Note: This table summarizes findings from published studies on similar, but not identical, compounds to illustrate the application of molecular docking.

| Target Protein | Related Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Pim-1 Kinase | Substituted Phenylacetic Acid | -6.58 | TYR1993, TRP319 | Anticancer jspae.com |

| DNA (Intercalation) | 3-Chloro-phenylacetic acid | -7.81 | DA13, DG14 | Anticancer researchgate.net |

| Cyclooxygenase-2 (COX-2) | p-Bromophenyl Mefenamic Acid Derivative | -11.5 | ARG513, TYR385, SER530 | Anti-inflammatory nih.gov |

| HER2 | Camptothecin (Aromatic System) | -8.3 | LYS753, ASP863 | Anticancer (Breast) mdpi.com |

Advanced Analytical Method Development and Validation for Research Purity and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2-(2-Bromo-5-methoxyphenyl)acetic acid from its starting materials, by-products, and potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

HPLC is the preferred method for assessing the purity and quantifying this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose. The separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.

The development of a robust HPLC method involves the systematic optimization of several key parameters. A C18 column is commonly selected as the stationary phase due to its hydrophobicity, which effectively retains the aromatic analyte. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing a small percentage of an acid like formic acid or trifluoroacetic acid. The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophoric phenyl ring.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic acids. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidified aqueous phase improves peak shape; Acetonitrile provides good elution strength. |

| Gradient | 70% A to 30% A over 15 min | Gradient elution allows for the separation of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |

| Detection | UV at 225 nm | Wavelength selected for optimal absorbance by the substituted benzene (B151609) ring chromophore. |

| Injection Volume | 10 µL | Standard volume to ensure reproducibility without overloading the column. |

| Column Temp. | 30 °C | Controlled temperature ensures consistent retention times. |

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its carboxylic acid group, is non-volatile and thermally labile. Therefore, a derivatization step is necessary to convert the acid into a more volatile and stable ester, such as its methyl or ethyl ester. This is commonly achieved by reaction with an esterifying agent like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst.

Once derivatized, the resulting ester can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The separation occurs in a capillary column coated with a nonpolar or medium-polarity stationary phase.

Table 2: Typical GC Method for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | Methanol with H₂SO₄ catalyst |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-400 m/z |

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry offers a simple and rapid method for quantifying this compound in a pure solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The substituted benzene ring in the molecule acts as a chromophore, absorbing UV light at a characteristic wavelength (λmax).

To perform the quantification, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 3: Spectrophotometric Analysis Parameters

| Parameter | Value/Condition |

| Solvent | Methanol or Ethanol (B145695) |

| Wavelength Scan | 200-400 nm to determine λmax |

| λmax (Typical) | ~225 nm and ~280 nm |

| Calibration Range | 1 - 20 µg/mL |

| Instrumentation | Dual-beam UV-Vis Spectrophotometer |

Titrimetric Analysis for Acid Content

Titrimetric analysis provides a direct and absolute method for determining the acid content and, by extension, the purity of a sample of this compound. This classical analytical technique involves the neutralization of the carboxylic acid with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

A precisely weighed amount of the acid is dissolved in a suitable solvent (e.g., a mixture of ethanol and water) and titrated with the standardized base. The endpoint of the titration, where all the acid has been neutralized, can be detected using a colorimetric indicator like phenolphthalein (B1677637) or by monitoring the pH change with a potentiometer. The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample. This method is often used to establish the potency of primary reference standards. avantorsciences.comthermofisher.com

Purity Profiling and Identification of Impurities

Impurity profiling is the process of identifying and quantifying the impurities present in a substance. bohrium.com For this compound, potential impurities can arise from the synthetic route, such as unreacted starting materials (e.g., 3-methoxyphenylacetic acid), reagents, or by-products from side reactions. A common impurity could be regioisomers formed during the bromination step, where the bromine atom attaches to a different position on the aromatic ring. patsnap.comgoogle.com

Techniques like HPLC and GC-MS are indispensable for purity profiling. HPLC can separate isomers and other impurities, and their levels can be quantified using area percentage calculations. GC-MS is particularly effective for identifying volatile impurities after derivatization, as the mass spectrum of each impurity provides a unique fingerprint that can be used for structural elucidation.

Table 4: Potential Impurities in this compound

| Impurity Name | Potential Origin | Analytical Detection Method |

| 3-Methoxyphenylacetic acid | Unreacted starting material | HPLC, GC-MS |

| 2-(4-Bromo-5-methoxyphenyl)acetic acid | Isomeric by-product of bromination | HPLC, GC-MS |

| Dibrominated phenylacetic acids | Over-bromination side reaction | HPLC, GC-MS |

| Residual Solvents (e.g., Acetic Acid) | From synthesis/purification | Headspace GC |

Method Validation for Reproducibility and Accuracy in Research Settings

For any analytical method to be considered reliable, it must undergo validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters for methods used in research settings include linearity, accuracy, precision, and specificity.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis on the response versus concentration data. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix and the percentage recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). nih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatography, this is demonstrated by showing that the analyte peak is well-resolved from other peaks.

Table 5: Typical Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criterion |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | RSD ≤ 2.0% |

| Specificity | Peak purity index > 0.995 (for HPLC with PDA) |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Bromo-5-methoxyphenyl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 5-methoxyphenylacetic acid derivatives followed by regioselective bromination. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Computational tools like density functional theory (DFT) can predict reaction pathways and transition states, narrowing experimental scope .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and monitor bromine-induced deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHBrO) and detects isotopic patterns for bromine .